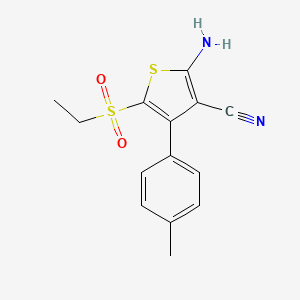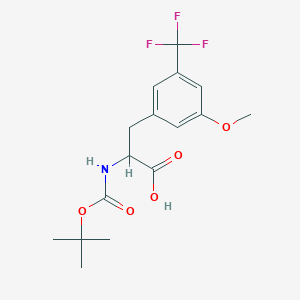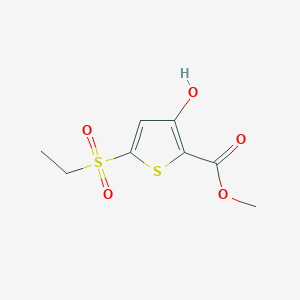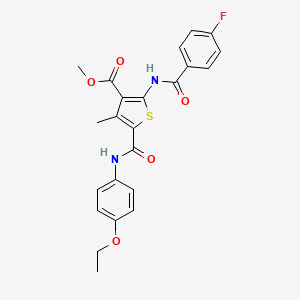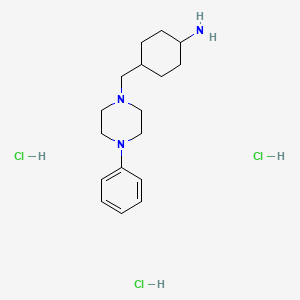
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is a chemical compound that features a cyclohexanamine core substituted with a phenylpiperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride typically involves the following steps:
Formation of the Phenylpiperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment to Cyclohexanamine: The phenylpiperazine is then attached to the cyclohexanamine core through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role as a selective acetylcholinesterase inhibitor.
Pharmaceutical Development: It serves as a lead compound in the design of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride involves its interaction with molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with similar applications in Alzheimer’s disease treatment.
3-(Piperazin-1-yl)-1,2-benzothiazole:
Uniqueness
(1r,4r)-4-((4-Phenylpiperazin-1-yl)methyl)cyclohexanamine trihydrochloride is unique due to its specific structural features that confer selective acetylcholinesterase inhibitory activity. This selectivity makes it a valuable lead compound for developing targeted therapies with minimal side effects .
Propiedades
Fórmula molecular |
C17H30Cl3N3 |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
4-[(4-phenylpiperazin-1-yl)methyl]cyclohexan-1-amine;trihydrochloride |
InChI |
InChI=1S/C17H27N3.3ClH/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17;;;/h1-5,15-16H,6-14,18H2;3*1H |
Clave InChI |
FCIYCAXQLXLLFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN2CCN(CC2)C3=CC=CC=C3)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


